molecular formula C14H17BrN2O2S B020434 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide CAS No. 100884-89-7

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No. B020434
M. Wt: 357.27 g/mol
InChI Key: AKSPKPBNKGAPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a derivative of benzothiazole and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the replication of certain viruses and bacteria.

Biochemical And Physiological Effects

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been found to induce the expression of certain genes, including p53, which is a tumor suppressor gene. In addition, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of certain cytokines.

Advantages And Limitations For Lab Experiments

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide also has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. One area of research is the development of new synthetic methods for 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide that can improve its solubility and bioavailability. Another area of research is the study of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide's effects on different types of cancer cells and viruses. Additionally, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide's potential as a fluorescent probe for metal ions could be further explored. Overall, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has great potential for use in scientific research and further studies are needed to fully understand its biological activities.

Synthesis Methods

The synthesis of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 3-methyl-2-butanone and bromine. The reaction takes place in the presence of a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide in a pure form.

Scientific Research Applications

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

100884-89-7

Product Name

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Molecular Formula

C14H17BrN2O2S

Molecular Weight

357.27 g/mol

IUPAC Name

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18)

InChI Key

AKSPKPBNKGAPIS-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br

Origin of Product

United States

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